molecular formula C12H10O3S B8306478 2-Hydroxy-4-(3-thienylmethoxy)benzaldehyde

2-Hydroxy-4-(3-thienylmethoxy)benzaldehyde

Cat. No. B8306478
M. Wt: 234.27 g/mol
InChI Key: NUKFXZXDCFHHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(3-thienylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C12H10O3S and its molecular weight is 234.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-4-(3-thienylmethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-(3-thienylmethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydroxy-4-(3-thienylmethoxy)benzaldehyde

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

2-hydroxy-4-(thiophen-3-ylmethoxy)benzaldehyde

InChI

InChI=1S/C12H10O3S/c13-6-10-1-2-11(5-12(10)14)15-7-9-3-4-16-8-9/h1-6,8,14H,7H2

InChI Key

NUKFXZXDCFHHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=CSC=C2)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2,4-dihydroxybenzaldehyde (31.8 g) in dry dimethylformamide (150 mL) at ambient temperature is treated with sodium hydride (11.96 g; 60% w/v dispersion in mineral oil; 300 mmol), portionwise, during 30 minutes. After a further period of 15 minutes, the mixture is treated, dropwise, with a solution of 3-chloromethylthiophene (35 g) in dimethylformamide (50 mL). The mixture is stirred at 70° C. for 2 hours, then it is cooled and the solvent is evaporated. The residue is partitioned between ethyl acetate (200 mL) and hydrochloric acid (200 mL; 0.5 M), and the aqueous layer is extracted further with ethyl acetate (2×100 mL). The combined organic extracts are washed with brine (100 mL), dried over magnesium sulphate, and concentrated in vacuo. The residue is subjected to flash chromatography on silica gel, eluting with a mixture of ethyl acetate and pentane (1:4 v/v), to give a colourless oil, which crystallises on standing. This solid is recrystallised from diisopropyl ether, to give 2-hydroxy-4-(3-thienylmethoxy)benzaldehyde (8 g), in the form of a white solid.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
11.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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